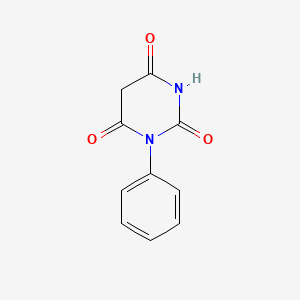

1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Vue d'ensemble

Description

1-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry due to its diverse pharmacological properties. It was first synthesized by the German chemist Adolf von Baeyer in 1864 and has since been used in the treatment of various medical conditions, including insomnia, anxiety, and epilepsy.

Applications De Recherche Scientifique

Photocatalytic Degradation

1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been explored in studies focusing on photocatalytic degradation. For example, Cao et al. (2013) investigated the transformation of phenobarbital, a compound structurally related to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, using UV/TiO2 heterogeneous photocatalysis. This research highlighted the potential of photocatalytic methods in decomposing pharmaceutical compounds like 1-phenylpyrimidine derivatives, assessing degradation efficiency and identifying reaction intermediates (Cao et al., 2013).

Synthesis of Derivatives

The synthesis of various derivatives of pyrimidine-2,4,6-triones, including compounds related to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, has been a focus area. For instance, Gordetsov et al. (2005) synthesized silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil. These chemical modifications have applications in exploring new materials and potential pharmaceuticals (Gordetsov et al., 2005).

Three-Component Reaction Synthesis

The versatility of 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione in chemical synthesis is evident in its use in multi-component reactions. Shi et al. (2010) documented a three-component reaction involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous media, demonstrating the compound's reactivity and usefulness in creating a variety of derivatives (Shi et al., 2010).

Antitumor Evaluation

Research has also explored the potential of 1-phenylpyrimidine derivatives in antitumor applications. El-Deeb et al. (2010) synthesized and tested novel derivatives for their inhibitory effect on various tumor cell lines. This study highlights the potential therapeutic applications of 1-phenylpyrimidine derivatives in cancer treatment (El-Deeb et al., 2010).

Catalytic Applications

The compound and its derivatives have also been investigated for their catalytic properties. For example, Yoneda et al. (1981) synthesized pyridodipyrimidines, structurally similar to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, and used them as NAD-type redox catalysts. These compounds demonstrated the ability to oxidize a variety of alcohols to carbonyl compounds, suggesting potential applications in organic synthesis and industrial processes (Yoneda et al., 1981).

Propriétés

IUPAC Name |

1-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECMQZBUZCGXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294383 | |

| Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

CAS RN |

15018-50-5 | |

| Record name | MLS002703331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

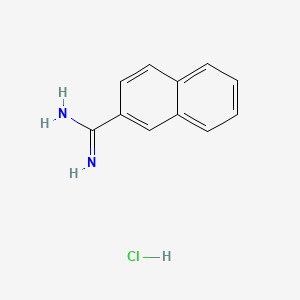

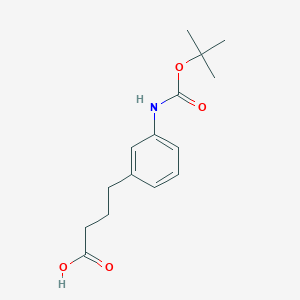

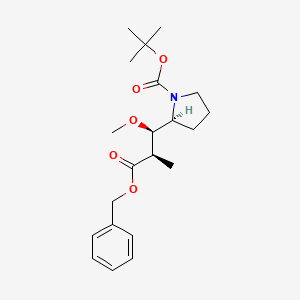

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)

![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)